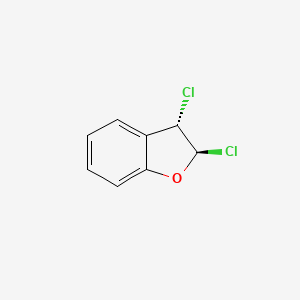
trans-2,3-Dichloro-2,3-dihydrobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2,3-Dichloro-2,3-dihydrobenzofuran: is a chemical compound belonging to the class of dihydrobenzofurans This compound is characterized by the presence of two chlorine atoms at the 2 and 3 positions of the dihydrobenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-dichloro-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the reaction of trans-2,3-dibromo-2,3-dihydrobenzofuran with chloride ions in dipolar aprotic solvents . This reaction typically proceeds with high yield and good chemo- and diastereoselectivity .
Industrial Production Methods: the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: trans-2,3-Dichloro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is a versatile oxidant used in these reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of benzofuran derivatives.
Reduction: Formation of partially dechlorinated dihydrobenzofurans.
Substitution: Formation of various substituted dihydrobenzofurans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: trans-2,3-Dichloro-2,3-dihydrobenzofuran is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of halogenated aromatic compounds in biological systems .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of trans-2,3-dichloro-2,3-dihydrobenzofuran involves its interaction with various molecular targets. The compound can undergo E1 elimination reactions, where the rate-determining step is the proton transfer . This leads to the formation of reactive intermediates that can further react with biological or chemical entities.
Comparación Con Compuestos Similares
trans-2,3-Dibromo-2,3-dihydrobenzofuran: Similar in structure but with bromine atoms instead of chlorine.
2,3-Dichloro-2,3-dihydrobenzofuran: A non-trans isomer with different stereochemistry.
2,3-Dihydrobenzofuran: The parent compound without halogen substituents.
Uniqueness: trans-2,3-Dichloro-2,3-dihydrobenzofuran is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and potential biological activity. Its trans configuration also influences its stereochemical properties and reactivity compared to its cis isomer .
Propiedades
Número CAS |
63361-57-9 |
|---|---|
Fórmula molecular |
C8H6Cl2O |
Peso molecular |
189.04 g/mol |
Nombre IUPAC |
(2R,3S)-2,3-dichloro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H6Cl2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7-8H/t7-,8-/m0/s1 |
Clave InChI |
KJMASMIFSFEXKP-YUMQZZPRSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)[C@@H]([C@H](O2)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(C(O2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


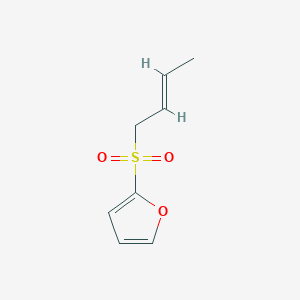
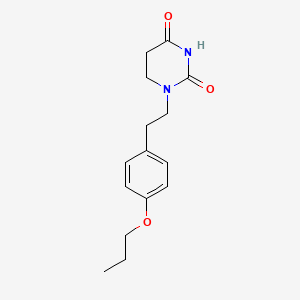
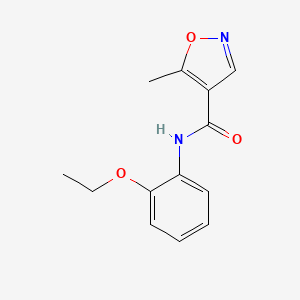

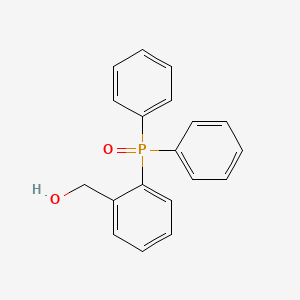
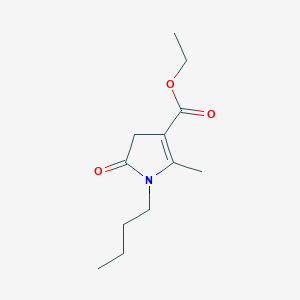
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)

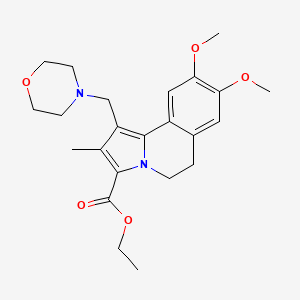
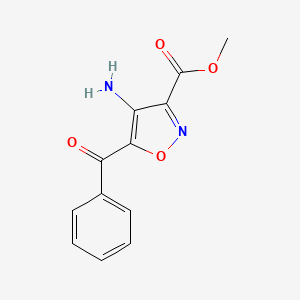

![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)
![N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine](/img/structure/B12896334.png)

